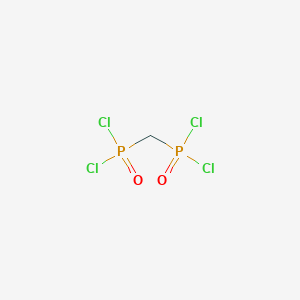
2-クロロ-6-メチルベンズアルデヒド
概要
説明
2-Chloro-6-methylbenzaldehyde is an aromatic aldehyde compound with the chemical formula C8H7ClO. It is a colorless solid compound with a sweet, floral odor. 2-Chloro-6-methylbenzaldehyde is used in a variety of applications, including as a flavoring agent, in pharmaceuticals, and in the synthesis of other compounds. It is also used in the production of certain dyes, fragrances, and other organic compounds.
科学的研究の応用
有機合成
2-クロロ-6-メチルベンズアルデヒドは、様々な芳香族化合物の合成のための中間体として、有機合成において広く用いられています。 この化合物の様々な求核剤との反応性により、アルコール、酸、および他の誘導体を合成することができ、これらの誘導体は、医薬品や農薬の開発において重要です .
医薬品研究
医薬品研究では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。 この化合物は、特に、抗炎症剤や特定の種類の酵素の阻害剤など、潜在的な治療効果を持つ化合物の構築に役立ちます .
材料科学
2-クロロ-6-メチルベンズアルデヒドの化学的性質により、新規材料の開発に適しています。 研究者は、この化合物の構造を改変することで、耐久性向上や環境因子に対する耐性など、特定の特性を持つ新しいポリマーやコーティングを開発することができます .
分析化学
この化合物は、クロマトグラフィーや分光法における標準物質や参照物質として使用できます。 この化合物の明確な化学的シグネチャーは、複雑な混合物中の物質の同定と定量に役立ちます .
農薬開発
2-クロロ-6-メチルベンズアルデヒドは、新規農薬の開発に利用されています。 この化合物の誘導体は、殺虫剤や除草剤の合成のための前駆体として作用し、より効率的で標的を絞った作物保護戦略に貢献します .
触媒
触媒の分野では、2-クロロ-6-メチルベンズアルデヒドは、遷移金属触媒用の配位子を合成するために使用できます。 これらの触媒は、工業プロセスで使用される反応を含む、様々な化学反応を促進するために不可欠です .
香料・香料業界
この化合物のアルデヒド基は反応性が高く、新しい香料や香料を作成するために使用できます。 様々な化学反応を受けることにより、ユニークな官能特性を持つ化合物を生成することができます .
環境科学
研究者は、2-クロロ-6-メチルベンズアルデヒドを使用して、類似の有機化合物の分解プロセスと環境挙動を研究することができます。 この知識は、環境への影響を評価し、より環境に優しい化学物質を設計するために不可欠です .
Safety and Hazards
作用機序
Target of Action
2-Chloro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO It’s known that benzaldehydes can interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .
Mode of Action
Benzaldehydes are often involved in nucleophilic addition reactions due to the presence of the carbonyl group . The chlorine atom and the methyl group on the benzene ring may influence the reactivity and selectivity of these reactions .
Biochemical Pathways
Benzaldehydes can participate in various biochemical reactions, potentially affecting multiple pathways depending on their substitution patterns .
Pharmacokinetics
The physicochemical properties such as its molecular weight (15459 g/mol), boiling point (74 °C at 04 mmHg), and melting point (36-40 °C) suggest that it may have reasonable bioavailability .
Result of Action
Benzaldehydes can have various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities, depending on their substitution patterns .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-methylbenzaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can react with the compound . .
特性
IUPAC Name |
2-chloro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXIJPJFSTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499407 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-64-5 | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing 2-Chloro-6-methylbenzoic acid, and what are their advantages?
A1: Two efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid are detailed in the literature [].
Q2: What safety concerns were addressed during the development of a large-scale manufacturing process for R411, which utilizes 2-chloro-6-methylbenzaldehyde as a starting material?
A2: The synthesis of R411, a potential asthma treatment, involves oxidizing 2-chloro-6-methylbenzaldehyde to 2-chloro-6-methylbenzoic acid []. While using sodium chlorite was effective for this oxidation, the process initially relied on hydrogen peroxide to eliminate hypochlorite, a hazardous byproduct. To enhance safety, researchers developed an alternative approach employing dimethyl sulfoxide (DMSO) as a scavenger. This substitution maintained the process's efficiency and economic viability while mitigating the risks associated with using hydrogen peroxide on a large scale [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)



